2-Benzylidene-1,3-dioxolane
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Overview
Description
2-Benzylidene-1,3-dioxolane is a heterocyclic compound that features a dioxolane ring with a benzylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylidene-1,3-dioxolane can be synthesized through the condensation of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring . Common catalysts used include p-toluenesulfonic acid or sulfuric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of molecular sieves or azeotropic distillation can help in the efficient removal of water formed during the reaction, driving the equilibrium towards the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 3-Phenylbutyrolactone.
Reduction: 2-Benzyl-1,3-dioxolane.
Substitution: Various halogenated benzylidene derivatives.
Scientific Research Applications
2-Benzylidene-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzylidene-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions . The compound can also undergo ring-opening polymerization, which is useful in the synthesis of polyethers . The molecular targets and pathways involved include interactions with electrophilic and nucleophilic reagents, leading to various chemical transformations .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of a benzylidene group.
1,3-Dioxolane: The parent compound without the benzylidene substituent.
Uniqueness: 2-Benzylidene-1,3-dioxolane is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs . This structural feature makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
4362-17-8 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-benzylidene-1,3-dioxolane |
InChI |
InChI=1S/C10H10O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,8H,6-7H2 |
InChI Key |
YMAMNKQBNDLRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CC2=CC=CC=C2)O1 |
Origin of Product |
United States |
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